Methyl 7-benzyl-7-azaspiro[3.5]nonane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-benzyl-7-azaspiro[35]nonane-1-carboxylate is a spirocyclic compound that features a unique structural motif Spirocyclic compounds are characterized by a bicyclic system where two rings share a single atom
Preparation Methods
The synthesis of Methyl 7-benzyl-7-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a linear precursor through a nucleophilic substitution reaction. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide. Industrial production methods may involve optimization of these conditions to increase yield and purity .
Chemical Reactions Analysis
Methyl 7-benzyl-7-azaspiro[3.5]nonane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced spirocyclic derivatives.
Scientific Research Applications
Methyl 7-benzyl-7-azaspiro[3.5]nonane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of Methyl 7-benzyl-7-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Methyl 7-benzyl-7-azaspiro[3.5]nonane-1-carboxylate can be compared with other spirocyclic compounds, such as:
7-azaspiro[3.5]nonane: This compound shares a similar core structure but lacks the benzyl and ester groups, resulting in different chemical properties and reactivity.
1-oxa-8-azaspiro[4.5]decane:
These comparisons highlight the unique structural features and potential applications of this compound, distinguishing it from other related compounds.
Properties
Molecular Formula |
C17H23NO2 |
---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
methyl 7-benzyl-7-azaspiro[3.5]nonane-3-carboxylate |
InChI |
InChI=1S/C17H23NO2/c1-20-16(19)15-7-8-17(15)9-11-18(12-10-17)13-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3 |
InChI Key |
MMXZOGPZWVNNFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC12CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.